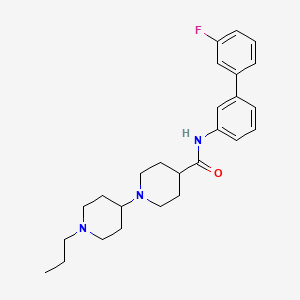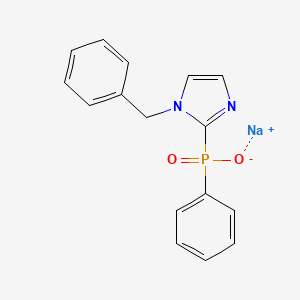![molecular formula C24H21ClF2N4O3 B4980425 N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline CAS No. 347355-58-2](/img/structure/B4980425.png)
N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline
Übersicht
Beschreibung
N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X involves its ability to interact with specific targets in cells. In cancer cells, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X binds to DNA and inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death. In neurological disorders, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X acts as an antioxidant and anti-inflammatory agent, reducing oxidative stress and inflammation in the brain. In infectious diseases, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X disrupts the cell membrane of pathogens, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and antimicrobial properties against various pathogens. Additionally, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X in lab experiments include its high selectivity towards cancer cells, low toxicity, and potential applications in various scientific research areas. However, the limitations of using N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X include its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X, including the optimization of its synthesis method, the evaluation of its safety and efficacy in humans, and the identification of its potential applications in other scientific research areas. Additionally, further studies are needed to determine the mechanism of action of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X involves several steps, including the reaction of 2-nitroaniline with benzyl chloride in the presence of potassium carbonate, followed by the reaction of the resulting compound with 2-chloro-4,5-difluorobenzoyl chloride and piperazine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurological disorders, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline X has been found to have antimicrobial properties against various pathogens.
Eigenschaften
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chloro-4,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF2N4O3/c25-19-14-21(27)20(26)13-18(19)24(32)30-10-8-29(9-11-30)17-6-7-23(31(33)34)22(12-17)28-15-16-4-2-1-3-5-16/h1-7,12-14,28H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQWLNWDWMKZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117252 | |
| Record name | (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347355-58-2 | |
| Record name | (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347355-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4,5-difluorophenyl)[4-[4-nitro-3-[(phenylmethyl)amino]phenyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-chloro-4-methylaniline hydrobromide](/img/structure/B4980342.png)
![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
![N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4980357.png)
![2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4980366.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)




![1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)
![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)

![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)